

Spectroscopic Profile of 2-(Difluoromethyl)pyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Difluoromethyl)pyridine

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Introduction: The Emergence of 2-(Difluoromethyl)pyridine in Medicinal and Agrochemical Research

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and agrochemical development. The difluoromethyl (-CHF₂) group, in particular, offers a unique combination of properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and target affinity. **2-(Difluoromethyl)pyridine** has emerged as a key building block in this context, finding application in the synthesis of novel therapeutic agents and crop protection chemicals. [1][2][3][4] Its utility stems from the nuanced electronic effects of the -CHF₂ group on the pyridine ring, which can modulate pKa, dipole moment, and intermolecular interactions.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data of **2-(Difluoromethyl)pyridine**, offering a foundational resource for researchers and scientists. By delving into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide aims to facilitate its unambiguous identification, characterization, and application in complex molecular design.

Molecular Structure and Isotopic Abundance

Chemical Formula: $C_6H_5F_2N$

Molecular Weight: 129.11 g/mol [5]

CAS Number: 114468-01-8[5]

The inherent isotopic distribution of the constituent elements, particularly the presence of ^{13}C , will manifest in the mass spectrum, providing valuable confirmation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of **2-(Difluoromethyl)pyridine**. The presence of 1H , ^{13}C , and ^{19}F nuclei provides a multi-dimensional view of the molecule's electronic environment.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: A solution of **2-(Difluoromethyl)pyridine** (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., $CDCl_3$, ~0.7 mL) within a standard 5 mm NMR tube. The choice of solvent is critical; chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.

Instrumentation: Data are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher for 1H).

Acquisition Parameters (Typical):

- 1H NMR: Pulse angle (30-90°), acquisition time (~2-4 s), relaxation delay (1-5 s), number of scans (8-16).
- ^{13}C NMR: Proton-decoupled, pulse angle (~30°), acquisition time (~1-2 s), relaxation delay (2-5 s), number of scans (≥ 1024).
- ^{19}F NMR: Proton-decoupled or coupled, pulse angle (~30°), acquisition time (~1-2 s), relaxation delay (1-5 s), number of scans (16-64).

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum of **2-(Difluoromethyl)pyridine** is characterized by distinct signals for the aromatic protons and a characteristic triplet for the difluoromethyl proton.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	~8.65	d	~4.8
H-4	~7.80	td	~7.7, 1.7
H-3	~7.60	d	~7.8
H-5	~7.35	ddd	~7.5, 4.8, 1.1
-CHF ₂	~6.70	t	~56.4

Note: Actual chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

Causality Behind the Spectral Features:

- Aromatic Region:** The downfield chemical shifts of the pyridine protons are due to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current. The observed splitting patterns (doublet, triplet of doublets, etc.) arise from spin-spin coupling with adjacent protons, allowing for unambiguous assignment.
- Difluoromethyl Proton:** The proton of the -CHF₂ group appears as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). The large coupling constant (~56 Hz) is characteristic of geminal H-F coupling. This signal is a key diagnostic feature for the presence of the difluoromethyl group.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The carbon of the difluoromethyl group exhibits a characteristic triplet due to one-bond coupling with the two fluorine atoms.

Carbon Assignment	Chemical Shift (δ , ppm)	Multiplicity (due to ^{19}F coupling)	Coupling Constant (J, Hz)
C-2	~153.0	t	~25.0
C-6	~150.0	s	-
C-4	~137.0	s	-
C-3	~125.0	s	-
C-5	~121.0	s	-
-CHF ₂	~115.0	t	~238.0

Note: Chemical shifts are approximate and referenced to the solvent peak.

Expert Insights:

- C-F Coupling: The magnitude of the one-bond carbon-fluorine coupling constant (^{1}JCF) is typically large (~238 Hz) and is a definitive indicator of a direct C-F bond. The two-bond coupling (^{2}JCF) to the C-2 carbon of the pyridine ring is significantly smaller.
- Linewidths: Carbons directly attached to fluorine can sometimes exhibit broader signals due to scalar relaxation of the second kind.

^{19}F NMR Spectral Data & Interpretation

The ^{19}F NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the difluoromethyl group.

Fluorine Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-CHF ₂	~ -110 to -120	d	~56.4

Note: Chemical shifts are typically referenced to an external standard like CFCl_3 .

Field-Proven Observations:

- The ^{19}F chemical shift of the $-\text{CHF}_2$ group is sensitive to the electronic nature of the attached aromatic ring.
- In a proton-coupled ^{19}F NMR spectrum, the signal will appear as a doublet due to coupling with the geminal proton ($^2\text{J}_{\text{HF}}$). This provides a direct correlation with the ^1H NMR data.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy provides valuable information about the functional groups and overall vibrational modes of the molecule.

Experimental Protocol: IR Data Acquisition

Sample Preparation: For a liquid sample like **2-(Difluoromethyl)pyridine**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for neat sample analysis.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm^{-1} .

Key IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3050-3100	C-H stretch	Aromatic
~2980	C-H stretch	$-\text{CHF}_2$
~1590, 1570, 1470, 1435	$\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretch	Pyridine ring
~1100-1200	C-F stretch	$-\text{CHF}_2$
~750-800	C-H out-of-plane bend	Aromatic

Trustworthiness of the Data: The combination of the aromatic C-H and ring stretching vibrations with the strong C-F stretching bands provides a unique "fingerprint" for **2-(Difluoromethyl)pyridine**, allowing for confident identification. The presence of the characteristic C-F stretching absorption is a critical piece of evidence.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.

Experimental Protocol: MS Data Acquisition

Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like **2-(Difluoromethyl)pyridine**. Electrospray Ionization (ESI) could be used if analyzing for the protonated molecule $[M+H]^+$.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

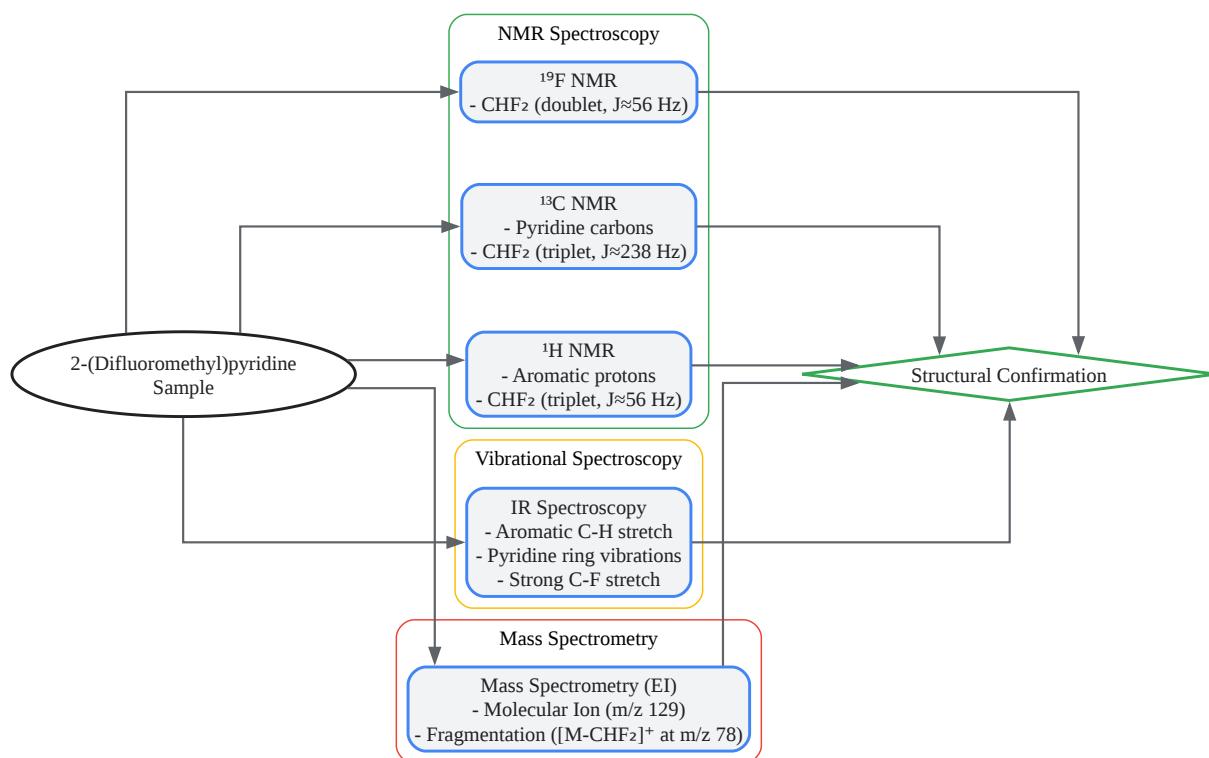
Expected Mass Spectrum Data (EI)

- Molecular Ion (M^+): $m/z = 129$. This peak corresponds to the intact molecule that has lost one electron. Its presence confirms the molecular weight.
- Key Fragment Ions:
 - $m/z = 110$: $[M - F]^+$ - Loss of a fluorine atom.
 - $m/z = 78$: $[M - CHF_2]^+$ - Loss of the difluoromethyl group, resulting in the pyridyl cation. This is often a prominent peak.
 - $m/z = 51$: $[C_4H_3]^+$ - A common fragment from the pyridine ring.

Self-Validating System: The observation of the molecular ion at m/z 129, along with the characteristic loss of the difluoromethyl group to give a fragment at m/z 78, provides a robust and self-validating confirmation of the structure of **2-(Difluoromethyl)pyridine**.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **2-(Difluoromethyl)pyridine**.

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Caption: Workflow for the spectroscopic characterization of **2-(Difluoromethyl)pyridine**.

Conclusion: A Foundational Dataset for Advanced Research

This technical guide provides a detailed and authoritative overview of the key spectroscopic data for **2-(Difluoromethyl)pyridine**. The presented NMR, IR, and MS data, along with the interpretive insights, offer a robust framework for the confident identification and characterization of this important fluorinated building block. By understanding the nuances of its spectroscopic signature, researchers can accelerate their progress in the design and synthesis of novel molecules with enhanced biological and material properties. The protocols and data herein serve as a self-validating system, ensuring the scientific integrity of future research endeavors that utilize **2-(Difluoromethyl)pyridine**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-(Difluoromethyl)pyridine: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b040438#spectroscopic-data-nmr-ir-ms-of-2-difluoromethyl-pyridine]

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